3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C21H26N4O2S2 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O2S2/c1-5-6-9-25-20(27)16(29-21(25)28)11-15-17(22-12-13(2)3)23-18-14(4)8-7-10-24(18)19(15)26/h7-8,10-11,13,22H,5-6,9,12H2,1-4H3/b16-11- |
InChI Key |
DVXKSNGMCGXSIR-WJDWOHSUSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Intermediate
The thiazolidinone ring is synthesized via a cyclocondensation reaction between 3-butyl-2-thioxo-1,3-thiazolidin-4-one and an aldehyde precursor.
-
Reactant preparation :
-
3-Butyl-2-thioxothiazolidin-4-one (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
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A solution of paraformaldehyde (1.2 equiv) and morpholine (catalytic) is added dropwise.
-
-
Reaction conditions :
-
Stirred at 80°C for 6–8 hours.
-
Progress monitored via TLC (eluent: ethyl acetate/hexane, 1:2).
-
-
Workup :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Catalyst | Morpholine |
| Yield | 68–72% |
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized through a microwave-assisted cyclization of 2-aminopyridine derivatives.
-
Reactants :
-
2-Amino-4-methylpyridine (1.0 equiv) and ethyl acetoacetate (1.5 equiv) are mixed in acetic acid.
-
-
Cyclization :
-
Heated under microwave irradiation (150°C, 300 W) for 20 minutes.
-
-
Workup :
Coupling of Thiazolidinone and Pyrido-pyrimidinone Moieties
The critical Knoevenagel condensation couples the thiazolidinone and pyrido-pyrimidinone units, forming the exocyclic double bond with Z-stereochemistry.
-
Reactants :
-
Thiazolidinone (1.0 equiv) and pyrido-pyrimidinone (1.1 equiv) are dissolved in dry toluene.
-
-
Catalysis :
-
Piperidine (10 mol%) is added as a base.
-
-
Reaction conditions :
-
Refluxed at 110°C for 12 hours under nitrogen.
-
-
Workup :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine |
| Temperature | 110°C |
| Yield | 58–63% |
Optimization and Challenges
-
Stereochemical control : The Z-configuration of the exocyclic double bond is maintained using bulky bases (e.g., piperidine) and aprotic solvents (toluene).
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Yield improvement : Microwave-assisted cyclization reduces reaction time and improves pyrido-pyrimidinone yields by 15–20% compared to conventional heating.
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Purity : Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo a variety of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares the target compound with three structurally related analogs (described in , and 9):
*Estimated via computational tools (e.g., SHELX ).
Key Observations:
- Bioactivity Trends: Thiazolidinone derivatives with aryl or morpholine substituents (Analogs 2 and 3) show confirmed antimicrobial and kinase-modulating activities, suggesting the target compound may share similar mechanisms .
Spectroscopic and Crystallographic Comparisons
- NMR Analysis: Analog 1 exhibits distinct chemical shifts in the pyrido-pyrimidinone region (δ 7.2–8.5 ppm) due to electron-withdrawing effects of the phenylethylamino group. The target compound’s 2-methylpropylamino group is expected to produce upfield shifts in analogous protons (δ 6.8–7.5 ppm) .
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.6 g/mol. The unique combination of functional groups and heterocyclic rings contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O3S2 |
| Molecular Weight | 473.6 g/mol |
| Structural Features | Thiazolidine, Pyridopyrimidine |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of thiazolidinones exhibited antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from to mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold .
Key Findings:
- Most Sensitive Bacteria: Enterobacter cloacae
- Most Resistant Bacteria: Escherichia coli
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by targeting viral proteins, although specific mechanisms remain under investigation. The interaction with molecular targets such as enzymes involved in viral processes is a focal point for future research .
Anticancer Activity
The anticancer potential of this compound is notable, with studies indicating its ability to inhibit enzymes involved in cancer cell proliferation. This mechanism may involve disrupting critical pathways that cancer cells rely on for growth and survival. The compound's structural features allow it to interact with specific molecular targets that are crucial in cancer biology .
The proposed mechanism of action involves the binding of the compound to specific proteins or enzymes, modulating their activity. This interaction can lead to:
- Inhibition of cell proliferation
- Disruption of protein-protein interactions critical for viral replication or bacterial secretion systems .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds related to thiazolidinones:
- Thiazolidinone Derivatives : A study highlighted the synthesis of thiazolidinone derivatives that displayed potent inhibitory effects against Salmonella enterica, suggesting a direct action on protein-protein interactions within bacterial secretion systems .
- Antimicrobial Efficacy : Another research indicated that derivatives exhibited superior antibacterial activity compared to conventional antibiotics, reinforcing the potential application of these compounds in treating resistant infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the thiazolidinone core significantly influenced antimicrobial potency, providing insights for further optimization .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone ring followed by coupling to the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Thiazolidinone formation : Use 2-mercaptoacetic acid under reflux with appropriate aldehydes and amines to generate the thioxo-thiazolidinone moiety .
- Coupling reaction : Optimize solvent systems (e.g., dimethyl sulfoxide or acetonitrile) and catalysts (Lewis acids/bases) to achieve high yields .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the final product .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : Analyze - and -NMR to confirm Z-configuration of the methylidene group and substitution patterns .
- FTIR : Identify key functional groups (e.g., thioxo C=S stretch at ~1200 cm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and purity .
Q. What preliminary biological assays are appropriate for initial screening?
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus) .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antioxidant potential : Measure DPPH radical scavenging activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Modify substituents : Compare analogs with varying alkyl/aryl groups on the thiazolidinone ring (e.g., benzyl vs. isobutyl) to assess impact on antimicrobial potency .
- Introduce heterocycles : Replace the pyrido[1,2-a]pyrimidinone core with triazolo or benzodioxole moieties to enhance target selectivity .
- Use computational docking : Predict binding affinities to enzymes like DNA gyrase or topoisomerase IV .
Q. What experimental strategies resolve contradictions in reported biological data?
- Validate assay conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability in cytotoxicity results .
- Cross-reference with structural analogs : Compare data from compounds with shared scaffolds (e.g., 2-(allylamino)-3-... derivatives) to identify trends .
- Mechanistic studies : Use fluorescence quenching or SPR to confirm direct target engagement .
Q. How can interaction studies with biological targets be methodologically rigorous?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteins like β-tubulin or kinases .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, bioavailability, and CYP450 interactions .
- Molecular dynamics simulations : Model membrane permeability and blood-brain barrier penetration .
Methodological Challenges & Solutions
Q. How can solubility issues in in vitro assays be addressed?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Employ liposomal carriers to enhance aqueous dispersion .
Q. What strategies optimize stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
